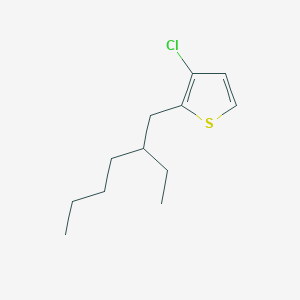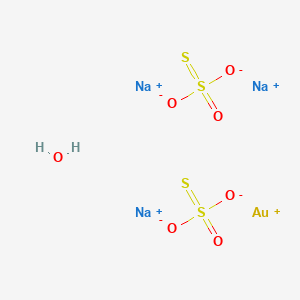
Trisodium;dioxido-oxo-sulfanylidene-lambda6-sulfane;gold(1+);hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
AuNa3(S2O3)2⋅xH2O
. It is a coordination complex where gold is in the +1 oxidation state, coordinated with thiosulfate anions and sodium cations. This compound is known for its applications in various fields, including chemistry, medicine, and industry.准备方法
Synthetic Routes and Reaction Conditions: Gold(I) sodium thiosulfate hydrate can be synthesized through the reaction of gold(I) chloride with sodium thiosulfate in an aqueous solution. The reaction typically proceeds as follows:
AuCl+2Na2S2O3→Na3[Au(S2O3)2]+NaCl
The reaction is carried out under mild conditions, usually at room temperature, and the product is isolated by crystallization.
Industrial Production Methods: In industrial settings, the production of gold(I) sodium thiosulfate hydrate involves similar chemical reactions but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated crystallization systems to ensure consistent product quality.
Types of Reactions:
Oxidation: Gold(I) sodium thiosulfate hydrate can undergo oxidation reactions, where the gold(I) is oxidized to gold(III).
Reduction: It can also be reduced back to elemental gold under certain conditions.
Substitution: The thiosulfate ligands can be substituted by other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or chlorine can be used to oxidize gold(I) to gold(III).
Reducing Agents: Sodium borohydride or hydrazine can reduce gold(I) to elemental gold.
Substitution Reactions: Ligands such as cyanide or thiocyanate can replace thiosulfate under appropriate conditions.
Major Products:
Oxidation: Gold(III) complexes.
Reduction: Elemental gold.
Substitution: Various gold(I) complexes with different ligands.
科学研究应用
Gold(I) sodium thiosulfate hydrate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of organogold compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antirheumatic properties.
Medicine: It has been explored for its therapeutic potential in treating rheumatoid arthritis and other inflammatory conditions.
Industry: The compound is used in gold plating and as a catalyst in certain chemical reactions.
作用机制
The mechanism by which gold(I) sodium thiosulfate hydrate exerts its effects involves the interaction of gold ions with biological molecules. Gold ions can bind to thiol groups in proteins, altering their function and leading to anti-inflammatory effects. The thiosulfate ligands help stabilize the gold ions and facilitate their transport and interaction with target molecules.
相似化合物的比较
Gold(I) sodium thiosulfate hydrate can be compared with other gold(I) compounds such as:
Gold(I) chloride (AuCl): Unlike gold(I) sodium thiosulfate hydrate, gold(I) chloride is less stable and more reactive.
Gold(I) cyanide (AuCN): This compound is used in gold plating but is more toxic compared to gold(I) sodium thiosulfate hydrate.
Gold(I) thiomalate: Used in medicine for its anti-inflammatory properties, similar to gold(I) sodium thiosulfate hydrate but with different pharmacokinetics and toxicity profiles.
Gold(I) sodium thiosulfate hydrate is unique due to its stability, solubility in water, and lower toxicity, making it suitable for a variety of applications in research and industry.
属性
分子式 |
AuH2Na3O7S4 |
|---|---|
分子量 |
508.2 g/mol |
IUPAC 名称 |
trisodium;dioxido-oxo-sulfanylidene-λ6-sulfane;gold(1+);hydrate |
InChI |
InChI=1S/Au.3Na.2H2O3S2.H2O/c;;;;2*1-5(2,3)4;/h;;;;2*(H2,1,2,3,4);1H2/q4*+1;;;/p-4 |
InChI 键 |
ZGVOAEZGMDDTAY-UHFFFAOYSA-J |
规范 SMILES |
O.[O-]S(=O)(=S)[O-].[O-]S(=O)(=S)[O-].[Na+].[Na+].[Na+].[Au+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


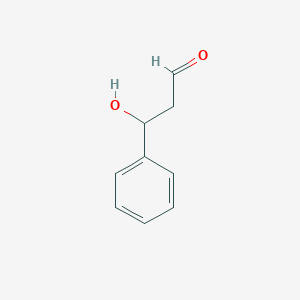
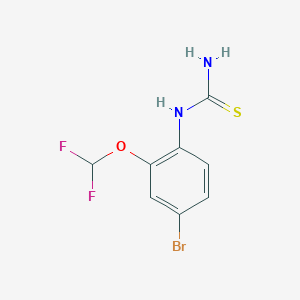
![1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15361972.png)
![(2S)-4-(1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B15361975.png)
![3,4,5-Trihydroxy-6-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethenyl]phenoxy]oxane-2-carboxylic acid](/img/structure/B15361977.png)
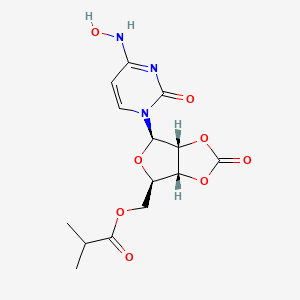
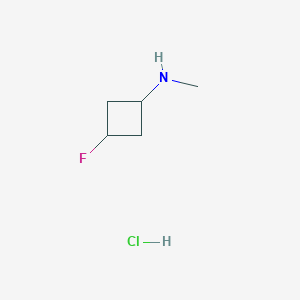
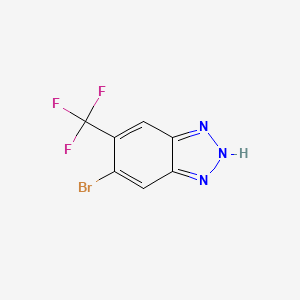
![methyl (2Z)-2-[amino(phenylformamido)methylidene]-4-chloro-3-oxobutanoate](/img/structure/B15362007.png)
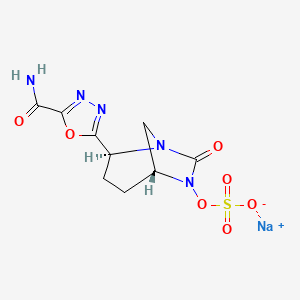
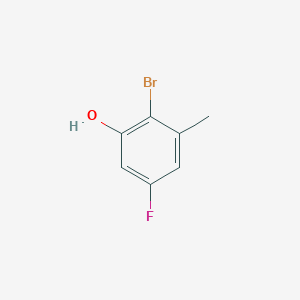

![(8AS)-7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1,5,8,8A-tetrahydrooxazolo[3,4-A]pyridin-3-one](/img/structure/B15362027.png)
